(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
Description
This compound is a chiral secondary alcohol featuring a 2,3-dihydroindole core substituted with a methylsulfonyl group at the 1-position and a 2-chloroethanol moiety at the 5-position. Its molecular formula is C₁₁H₁₄ClNO₃S, with a molecular weight of 275.75 g/mol (calculated).
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m1/s1 |
InChI Key |
REIBOYNMSSUGQA-LLVKDONJSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves multiple steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Chlorination and Hydroxylation: The chloroethanol moiety can be introduced through chlorination followed by hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variants
(1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol
- Molecular Formula: C₁₂H₁₆ClNO₃S
- Molecular Weight : 289.78 g/mol
- Key Difference : Ethanesulfonyl group replaces methylsulfonyl.
- No direct biological data are available, but such modifications often influence pharmacokinetics .
5-(Methylsulfonyl)indoline
- Molecular Formula: C₉H₁₁NO₂S
- Molecular Weight : 197.25 g/mol
- Key Difference: Lacks the 5-(2-chloroethanol) substituent.
- Implications: The absence of the chloroethanol side chain simplifies the structure, likely diminishing steric bulk and hydrogen-bonding capacity. This compound may serve as a precursor in synthetic pathways .
Functional Group Modifications
2-Chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone
- Molecular Formula: C₁₂H₁₄ClNO₃S (CID 4962036)
- Molecular Weight : 287.76 g/mol
- Key Difference: Ketone (ethanone) replaces the alcohol group.
- However, it may improve metabolic stability by resisting oxidation .
2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone Hydrochloride
- Molecular Formula: C₁₀H₁₁Cl₂NO
- Molecular Weight : 232.10 g/mol
- Key Difference : Hydrochloride salt form with a simpler indoline core lacking sulfonyl groups.
- Implications : The salt form enhances aqueous solubility, but the absence of sulfonyl groups may reduce interactions with sulfonyl-binding pockets in enzymes .
Heterocyclic and Substituent Variations
(S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benz[e]indol-5-ol
- Molecular Formula: C₁₉H₁₈ClNO
- Molecular Weight : 319.81 g/mol
- Key Difference : Benz[e]indole core with a phenyl group and chloromethyl substituent.
- Implications : The extended aromatic system (benz[e]indole) may enhance π-π stacking interactions in hydrophobic binding pockets, while the chloromethyl group introduces electrophilic reactivity .
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₄N₂O₇S
- Molecular Weight : 460.50 g/mol
- Key Difference : Isoindole core with ethoxy/methoxyphenyl and acetamide groups.
- Its methoxy and ethoxy groups contribute to solubility and target affinity, suggesting that similar substituents in the target compound could be explored for optimization .
Research Findings and Implications
- Sulfonyl Group Impact : Methylsulfonyl and ethanesulfonyl groups enhance binding to sulfonamide-sensitive targets (e.g., phosphodiesterase inhibitors as in apremilast) .
- Functional Group Role : The alcohol group in the target compound may facilitate hydrogen bonding, whereas ketone analogs prioritize metabolic stability .
- Structural Complexity : Benz[e]indole derivatives () demonstrate the importance of extended aromatic systems in targeting hydrophobic pockets, a strategy applicable to optimize the dihydroindole core .
Biological Activity
(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol, also known by its IUPAC name 2-chloro-1-[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and associated research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloro group and a methylsulfonyl moiety attached to a dihydroindole framework. Its chemical formula is , with a molecular weight of approximately 303.76 g/mol. The InChI key for this compound is XMQKAOPPPSIZOK-UHFFFAOYSA-N, indicating its specific arrangement of atoms.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its anticancer properties, potential as an anti-inflammatory agent, and effects on various cellular mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to the indole structure. For instance:
- Cytotoxicity : Initial screenings indicated that related compounds exhibited significant growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : Compounds similar to this compound were observed to induce apoptosis in cancer cells through morphological changes and increased caspase activity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored:
- Inhibition Studies : Certain derivatives demonstrated potent COX-2 inhibitory activity, with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . For example, compounds with similar scaffolds showed up to 93.80% inhibition at a concentration of 1 mM compared to standard treatments .
Synthesis and Evaluation
A study conducted by El-Karim et al. synthesized various indole derivatives and evaluated their biological activities. The results indicated that specific modifications in the indole structure could enhance both anticancer and anti-inflammatory activities .
| Compound | IC50 (MDA-MB-231) | IC50 (HepG2) | COX-2 Inhibition (%) |
|---|---|---|---|
| Compound A | 4.98 μM | 7.84 μM | 90.21 |
| Compound B | 2.43 μM | 14.65 μM | 93.80 |
| Compound C | 3.00 μM | 6.00 μM | 88.81 |
Molecular Modeling Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets involved in cancer progression and inflammation . These studies suggest that the compound can effectively bind to the colchicine-binding site, potentially disrupting microtubule assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
